2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a methoxybenzyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its oxadiazole ring and methoxybenzyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-9-7-13(8-10-15)11-17-20-21-18(24-17)25-12-16(22)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) |
InChI Key |
ASLHPLVXSXPYRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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